3-Amino-3-ethylpiperidine-2,6-dione hydrochloride

Description

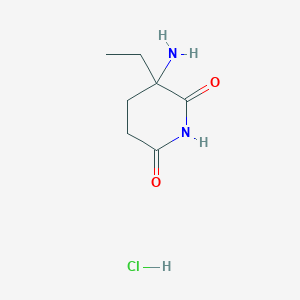

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride is a substituted piperidine derivative characterized by an ethyl group at the 3-position of the piperidine ring, along with amino and ketone functional groups. The hydrochloride salt enhances its stability and solubility for laboratory and pharmaceutical applications. This compound is structurally related to glutarimide derivatives, which are critical in proteolysis-targeting chimeras (PROTACs) and immunomodulatory drug design . Its molecular formula is C₇H₁₃ClN₂O₂, with a molecular weight of 192.65 g/mol (calculated from ).

Properties

IUPAC Name |

3-amino-3-ethylpiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c1-2-7(8)4-3-5(10)9-6(7)11;/h2-4,8H2,1H3,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKIXQKTALNIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198787-34-6 | |

| Record name | 3-amino-3-ethylpiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-ethylpiperidine-2,6-dione hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as Cbz-L-glutamine.

Condensation Reaction: Cbz-L-glutamine is treated with carbonyldiimidazole (CDI) in refluxing tetrahydrofuran (THF) to yield Cbz-aminoglutarimide.

Cyclization: The intermediate product undergoes cyclization to form 3-aminopiperidine-2,6-dione.

Ethylation: The piperidine ring is then ethylated to introduce the ethyl group at the 3-position.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include:

Batch Processing: Large reactors are used to carry out the condensation, cyclization, and ethylation reactions in a controlled manner.

Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The amino and ethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation may yield ketones or carboxylic acids.

Reduction: Reduction may produce amines or alcohols.

Substitution: Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-ethylpiperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system being studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes, receptors, and signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

| Compound Name | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-Amino-3-ethylpiperidine-2,6-dione HCl | Ethyl | C₇H₁₃ClN₂O₂ | 192.65 | PROTACs, TNF-α modulation |

| 3-Aminopiperidine-2,6-dione HCl | None (NH₂ only) | C₅H₉ClN₂O₂ | 164.59 | PROTAC linker synthesis |

| 3-(3-Nitrophthalimido)-3-ethylpiperidine-2,6-dione | Ethyl + phthalimido | C₁₄H₁₄N₃O₆ | 320.28 | Anti-inflammatory agents |

| Dihydroxypyrido-pyrazine-1,6-dione (Compound 46) | Hydroxyl + fused pyrazine | Not specified | Not specified | Antiviral (EC₅₀ = 6 nM) |

Key Observations :

- The ethyl group in 3-amino-3-ethylpiperidine-2,6-dione HCl introduces steric bulk, which may influence binding to E3 ligases in PROTACs compared to unsubstituted analogs .

- Phthalimido-substituted derivatives (e.g., 3-(3-nitrophthalimido)-3-ethylpiperidine-2,6-dione) exhibit enhanced anti-inflammatory activity due to aromatic interactions, though this increases molecular weight and complexity .

- Bicyclic analogs like dihydroxypyrido-pyrazine-1,6-dione demonstrate high potency (EC₅₀ = 6 nM) but lack the piperidine scaffold, affecting solubility and metabolic stability .

Key Observations :

- The synthesis of 3-amino-3-ethylpiperidine-2,6-dione HCl involves ethyl-substituted precursors and acid catalysis, differing from unsubstituted analogs that use milder bases like Et₃N .

- Yields for PROTAC-linked derivatives are generally lower (27–44%) due to multi-step conjugation, whereas simpler hydrochlorides achieve >90% yields under optimized conditions .

Pharmacological and Physicochemical Properties

- Solubility: The ethyl group in 3-amino-3-ethylpiperidine-2,6-dione HCl likely reduces aqueous solubility compared to unsubstituted analogs, a trade-off for improved membrane permeability .

- Stability: Hygroscopicity is observed in analogs with aromatic substituents (e.g., 3-amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride), but the ethyl group may mitigate moisture sensitivity .

Biological Activity

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride (CAS No. 24666-56-6) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C5H9ClN2O

- Molecular Weight : 164.59 g/mol

- Structure : The compound features a piperidine ring with amino and carbonyl functional groups, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with this structure can induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity : A study demonstrated that derivatives of piperidine diones exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, showing improved activity compared to the reference drug bleomycin .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit key pathways involved in tumor growth, such as NF-κB signaling .

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological properties:

- Cholinesterase Inhibition : Some studies suggest that compounds similar to 3-amino-3-ethylpiperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment .

- Multi-target Approach : Research has indicated that these compounds may exhibit antioxidant properties and target multiple pathways involved in neurodegenerative diseases .

Synthesis and Preparation

The synthesis of this compound involves several steps:

- Starting Material : L-glutamine is used as a precursor.

- Reactions : The compound undergoes protection, cyclization, and deprotection steps to yield the final product in high purity and yield .

- Yield Data : Typical yields reported for various synthetic routes range from 85% to 94% depending on the reaction conditions employed .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.